![molecular formula C19H17NO3 B3970190 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone](/img/structure/B3970190.png)
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone
描述
1-[(Tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. This compound is activated by hypoxia, which is a common characteristic of solid tumors, and has shown promising results in preclinical studies.
作用机制
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone is activated by hypoxia, which causes the reduction of the quinone group to a hydroquinone. The hydroquinone then undergoes oxidation to generate reactive oxygen species (ROS), which can induce cell death in hypoxic cancer cells. This mechanism of action makes this compound a potential radiosensitizer, as it can enhance the effects of radiation therapy in hypoxic tumors.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in hypoxic cancer cells. It can also inhibit the activity of hypoxia-inducible factors (HIFs), which play a key role in the adaptation of cancer cells to hypoxia. Additionally, this compound can enhance the immune response to cancer cells by increasing the expression of tumor antigens.
实验室实验的优点和局限性
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has several advantages for lab experiments, including its selective targeting of hypoxic cancer cells and its potential use as a radiosensitizer. However, its activation by hypoxia can make it difficult to study in vitro, as it requires a hypoxic environment to be effective. Additionally, this compound has limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for research on 1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone. One area of interest is the development of more effective prodrugs that can be activated by lower levels of hypoxia. Additionally, combination therapies with other cancer treatments, such as immunotherapy, are being explored. Finally, the use of this compound in other hypoxic diseases, such as ischemic stroke, is also being investigated.
科学研究应用
1-[(tetrahydro-2-furanylmethyl)amino]anthra-9,10-quinone has been studied for its potential use in cancer treatment, particularly in hypoxic tumors. Preclinical studies have shown that this compound can selectively target and kill hypoxic cancer cells, while sparing normal cells. This makes it a promising candidate for combination therapy with other cancer treatments, such as radiation and chemotherapy.
属性
IUPAC Name |
1-(oxolan-2-ylmethylamino)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18-13-6-1-2-7-14(13)19(22)17-15(18)8-3-9-16(17)20-11-12-5-4-10-23-12/h1-3,6-9,12,20H,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFUCSWDXKVOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。